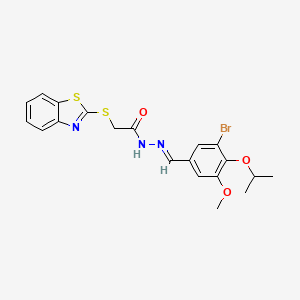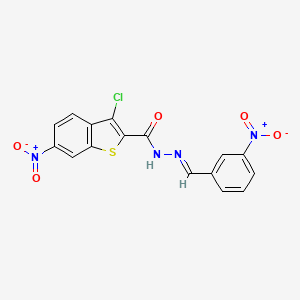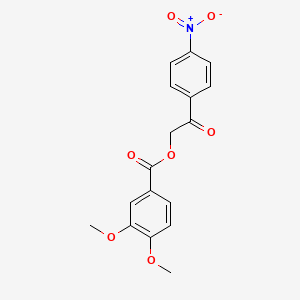![molecular formula C16H15N3O4 B5886159 3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5886159.png)
3-nitro-N-[3-(propionylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-N-[3-(propionylamino)phenyl]benzamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been found to have various physiological and biochemical effects.
Mecanismo De Acción
3-nitro-N-[3-(propionylamino)phenyl]benzamide exerts its inhibitory effect on chloride channels by binding to a specific site on the channel protein. This binding results in a conformational change that prevents the channel from opening and conducting chloride ions. The exact mechanism of this compound binding to chloride channels is not fully understood, but it is thought to involve interactions with both hydrophobic and polar residues on the channel protein.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of ion transport. This compound has also been shown to affect intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-nitro-N-[3-(propionylamino)phenyl]benzamide in lab experiments is its high potency and specificity for chloride channels. This allows researchers to selectively inhibit chloride channels without affecting other ion channels or transporters. However, one limitation of this compound is its potential toxicity and side effects, which can vary depending on the cell type and experimental conditions. Careful dose-response studies are required to determine the optimal concentration of this compound for each experiment.
Direcciones Futuras
There are several future directions for research on 3-nitro-N-[3-(propionylamino)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of chloride channels, which could be used as therapeutic agents for various diseases. Another area of research is the investigation of the role of chloride channels in cancer progression and metastasis, and the potential use of this compound as an anti-cancer agent. Additionally, further studies are needed to elucidate the exact mechanism of this compound binding to chloride channels and its downstream effects on intracellular signaling pathways.
Métodos De Síntesis
The synthesis of 3-nitro-N-[3-(propionylamino)phenyl]benzamide involves the reaction of 3-nitrobenzoic acid with propionyl chloride to form 3-nitro-N-propionylbenzamide. This compound is then reacted with 3-aminophenol to produce this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to achieve high yields and purity.
Aplicaciones Científicas De Investigación
3-nitro-N-[3-(propionylamino)phenyl]benzamide has been widely used in scientific research as a tool to study chloride channels. It has been found to inhibit various types of chloride channels, including cystic fibrosis transmembrane conductance regulator (CFTR) channels, calcium-activated chloride channels, and volume-regulated anion channels. This compound has also been used to investigate the role of chloride channels in various physiological and pathological processes, such as airway surface liquid regulation, smooth muscle contraction, and tumor growth.
Propiedades
IUPAC Name |
3-nitro-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-2-15(20)17-12-6-4-7-13(10-12)18-16(21)11-5-3-8-14(9-11)19(22)23/h3-10H,2H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWVPXAQZGRRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B5886085.png)



![2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5886122.png)

![ethyl 2-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5886132.png)


![3-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5886150.png)
![5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5886156.png)
![1-(2-thienylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5886166.png)
